Chemoselective Deprotection Yield: 86% Conversion to 6-Hydroxycoumarin under Mild Heterogeneous Acid Catalysis
6-Methoxymethoxy coumarin undergoes chemoselective deprotection to regenerate 6-hydroxycoumarin in an isolated yield of 86% when treated with silica-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) as a heterogeneous catalyst in dichloromethane at room temperature for 1.5 hours [1]. This yield is documented specifically for 6-methoxymethoxy coumarin as a representative phenolic MOM ether substrate. By comparison, the general protocol developed by Ramesh et al. (2003) reports 'excellent yields' for a range of phenolic MOM ethers under identical conditions, with the method demonstrating chemoselectivity—aliphatic MOM ethers, esters, and other acid-sensitive functionalities remain intact [2]. In contrast, deprotection of the corresponding 6-benzyloxycoumarin to 6-hydroxycoumarin typically requires hydrogenolysis (H₂, Pd/C), which carries a risk of reducing the coumarin C3–C4 double bond and may be incompatible with other reducible functional groups present in complex substrates.
| Evidence Dimension | Deprotection yield (MOM ether cleavage to free phenol) |
|---|---|
| Target Compound Data | 86% isolated yield of 6-hydroxycoumarin; NaHSO₄/SiO₂ (heterogeneous), CH₂Cl₂, room temperature, 1.5 h |
| Comparator Or Baseline | General phenolic MOM ether deprotection: yields typically 80–95% (Ramesh et al. 2003). Benzyl ether deprotection: requires H₂/Pd-C or strong acid; yields substrate-dependent, with potential for coumarin ring hydrogenation. |
| Quantified Difference | 86% for target compound under mild, chemoselective conditions vs. benzyl deprotection requiring hydrogenolysis (no direct coumarin-specific comparison available from literature) |
| Conditions | NaHSO₄/SiO₂ heterogeneous catalyst; CH₂Cl₂ solvent; room temperature; 1.5 h reaction time; substrate: 6-methoxymethoxy coumarin |
Why This Matters
The documented 86% deprotection yield under mild, room-temperature heterogeneous catalysis provides procurement justification for 6-methoxymethoxy coumarin as a preferred protected intermediate when late-stage deprotection must be compatible with acid-sensitive or hydrogenation-sensitive functional groups elsewhere in the molecule.
- [1] Molaid. 6-Methoxymethoxy coumarin (CAS 608536-53-4). Reaction information: deprotection using NaHSO₄/SiO₂, CH₂Cl₂, rt, 1.5 h, yielding 6-hydroxycoumarin in 86% yield. Reference cited: Ramesh et al., J. Org. Chem. 2003. Available at: https://www.molaid.com/MS_2075381 (accessed May 2026). View Source
- [2] Ramesh, C.; Mahender, G.; Ravindranath, N.; Das, B. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. J. Org. Chem. 2003, 68 (18), 7101–7103. DOI: 10.1021/jo030088+. View Source
